Ethyl 2-fluoro-3-hydroxybutanoate
Overview
Description
Ethyl 2-fluoro-3-hydroxybutanoate is a chemical compound with the molecular formula C6H11FO3 . It is used in various chemical reactions and has a molecular weight of 150.15 .
Molecular Structure Analysis
This compound has a complex structure that includes 20 bonds: 9 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 ester (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 221.2±20.0 °C and a predicted density of 1.114±0.06 g/cm3 . Its pKa is predicted to be 13.42±0.20 .Scientific Research Applications
Synthesis of Fluorinated Compounds
Ethyl 2-fluoro-3-hydroxybutanoate serves as a key intermediate in the synthesis of various fluorinated compounds. For instance, it is involved in the production of 3-fluorofuran-2(5H)-ones, which are significant fluorinated building blocks used in organic chemistry. These compounds are synthesized through a process involving Z/E photoisomerisation and acid-catalysed cyclisation of fluoroalkenoates (Pomeisl et al., 2007).
Microbial Asymmetric Reduction
This compound is also synthesized through microbial asymmetric reduction, demonstrating the intersection of organic chemistry and microbiology. A notable example is the reduction of ethyl 4-chloro-3-oxobutanoate using NADPH-dependent aldehyde reductase from certain microbial species (Shimizu et al., 1990).
Intermediate in Pharmaceutical Synthesis
This compound plays a crucial role as an intermediate in the synthesis of pharmaceuticals. It's used in the stereoselective synthesis of various drugs, including fluorocarbapenems, a class of antibiotics (Antolini et al., 1998).
Enzymatic Synthesis
Research has also been conducted on the enzymatic synthesis of this compound and its derivatives, which highlights its importance in biocatalysis and green chemistry. This approach is often employed for the production of chiral drugs and intermediates in pharmaceutical industries (You et al., 2013).
Wine Chemistry
Interestingly, variants of this compound have been studied in the context of wine chemistry, particularly regarding their sensory impact in wine. The compound ethyl 2-hydroxy-3-methylbutanoate, related to this compound, has been investigated for its role in wine aroma (Gammacurta et al., 2018).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Additionally, a two-step, indirect biotransformation pathway involving the formation of ethyl ®-4-carbamoyl-3-hydroxybutanoate as an intermediate has been developed using Rhodococcus boritolerans .
Properties
IUPAC Name |
ethyl 2-fluoro-3-hydroxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO3/c1-3-10-6(9)5(7)4(2)8/h4-5,8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQURZXWOXDVWTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10784506 | |
Record name | Ethyl 2-fluoro-3-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10784506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37032-41-0 | |
Record name | Ethyl 2-fluoro-3-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10784506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-fluoro-3-hydroxybutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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